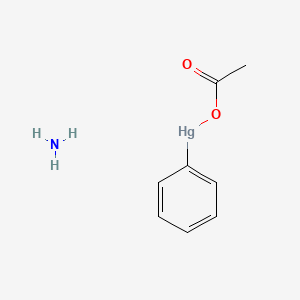
3-Bromo-2-ethoxyprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-ethoxyprop-1-ene: is an organic compound with the molecular formula C5H9BrO. It is a brominated ether and an important intermediate in organic synthesis. The compound features a bromine atom attached to the third carbon of a propene chain, with an ethoxy group attached to the second carbon. This structure makes it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxyprop-1-ene typically involves the bromination of 2-ethoxypropene. One common method is the addition of bromine to 2-ethoxypropene in the presence of a solvent like carbon tetrachloride. The reaction is carried out at low temperatures to control the addition and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of bromine to 2-ethoxypropene, followed by purification steps such as distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2-ethoxyprop-1-ene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 2-ethoxypropene.
Addition Reactions: The double bond in this compound can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or sodium methoxide in polar solvents such as ethanol.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide.
Addition: Electrophiles like hydrogen bromide or bromine in non-polar solvents like carbon tetrachloride.
Major Products Formed:
Substitution: Formation of 2-ethoxyprop-1-ol or 2-ethoxypropylamine.
Elimination: Formation of 2-ethoxypropene.
Addition: Formation of 1,2-dibromo-2-ethoxypropane.
Scientific Research Applications
Chemistry: 3-Bromo-2-ethoxyprop-1-ene is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to modify biomolecules through alkylation reactions, aiding in the study of enzyme mechanisms and protein functions.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Bromo-2-ethoxyprop-1-ene in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a bromonium ion, depending on the reaction conditions. These intermediates can then undergo further transformations, leading to the desired products. The molecular targets and pathways involved in its biological applications are still under investigation, but they likely involve alkylation of nucleophilic sites in biomolecules.
Comparison with Similar Compounds
3-Bromo-2-methoxyprop-1-ene: Similar structure but with a methoxy group instead of an ethoxy group.
2-Bromo-3-ethoxyprop-1-ene: Bromine and ethoxy groups are on different carbons.
3-Chloro-2-ethoxyprop-1-ene: Chlorine atom instead of bromine.
Uniqueness: 3-Bromo-2-ethoxyprop-1-ene is unique due to its specific reactivity profile, which is influenced by the presence of both the bromine and ethoxy groups. This combination allows for selective reactions that are not easily achievable with other similar compounds.
Properties
IUPAC Name |
3-bromo-2-ethoxyprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-3-7-5(2)4-6/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNANFZBVIJFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557131 |
Source


|
| Record name | 3-Bromo-2-ethoxyprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26562-26-5 |
Source


|
| Record name | 3-Bromo-2-ethoxyprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole](/img/structure/B14682727.png)

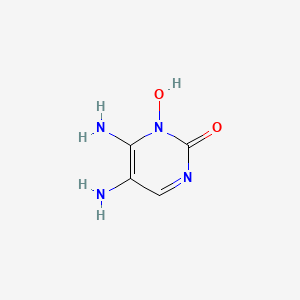
![Bicyclo[6.1.0]nonane, 9-bromo-](/img/structure/B14682742.png)
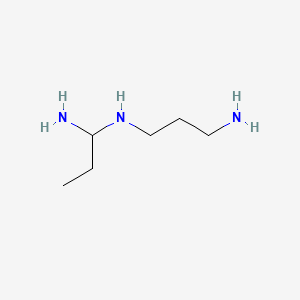
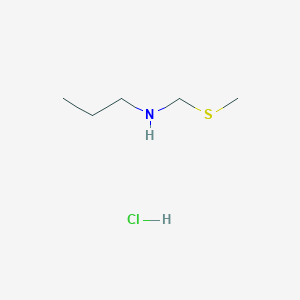
![cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682766.png)

![8-[2-(1h-Indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14682776.png)

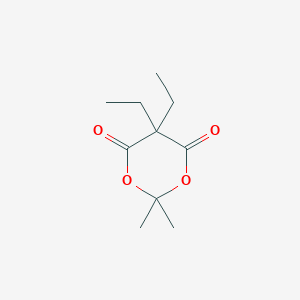
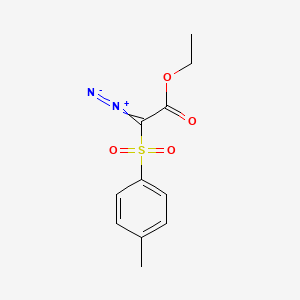
![2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid](/img/structure/B14682810.png)
